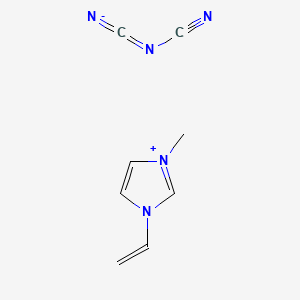
3-Ethenyl-1-methyl-1H-Imidazolium N-cyanocyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-1-methyl-1H-Imidazolium N-cyanocyanamide is a compound that belongs to the class of ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and high ionic conductivity. The structure of this compound consists of an imidazolium cation with an ethenyl group and a methyl group, paired with an N-cyanocyanamide anion.
Preparation Methods
The synthesis of 3-Ethenyl-1-methyl-1H-Imidazolium N-cyanocyanamide typically involves the reaction of 1-methylimidazole with ethenyl halides to form the corresponding ethenylimidazolium salt. This intermediate is then reacted with cyanocyanamide to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to 80°C .
Chemical Reactions Analysis
3-Ethenyl-1-methyl-1H-Imidazolium N-cyanocyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The ethenyl group can undergo substitution reactions with nucleophiles like amines or thiols.
Addition: The double bond in the ethenyl group can participate in addition reactions with halogens or hydrogen halides.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium, and temperatures ranging from 0°C to 100°C. Major products formed from these reactions include substituted imidazolium salts and addition products .
Scientific Research Applications
3-Ethenyl-1-methyl-1H-Imidazolium N-cyanocyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions, including Diels-Alder reactions and polymerizations.
Biology: The compound is studied for its potential use in biological systems as a stabilizing agent for proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 3-Ethenyl-1-methyl-1H-Imidazolium N-cyanocyanamide involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium cation can interact with negatively charged sites on proteins or other biomolecules, while the N-cyanocyanamide anion can form hydrogen bonds with polar groups. These interactions can stabilize the structure of proteins or enhance the solubility of drugs .
Comparison with Similar Compounds
3-Ethenyl-1-methyl-1H-Imidazolium N-cyanocyanamide can be compared with other similar compounds, such as:
1-Ethyl-3-methylimidazolium chloride: This compound has similar ionic liquid properties but lacks the ethenyl group, making it less reactive in addition reactions.
1-Butyl-3-methylimidazolium chloride: This compound has a longer alkyl chain, which can affect its solubility and viscosity.
1-Ethyl-3-methylimidazolium dicyanamide: This compound has a different anion, which can influence its thermal stability and ionic conductivity.
The uniqueness of this compound lies in its ethenyl group, which provides additional reactivity and versatility in chemical reactions.
Properties
Molecular Formula |
C8H9N5 |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
cyanoiminomethylideneazanide;1-ethenyl-3-methylimidazol-3-ium |
InChI |
InChI=1S/C6H9N2.C2N3/c1-3-8-5-4-7(2)6-8;3-1-5-2-4/h3-6H,1H2,2H3;/q+1;-1 |
InChI Key |
RGALRTMLXWFPMD-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CN(C=C1)C=C.C(=[N-])=NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


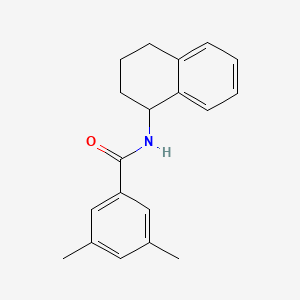
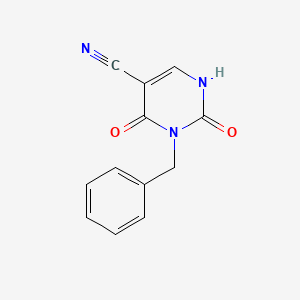
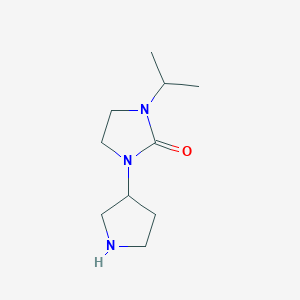
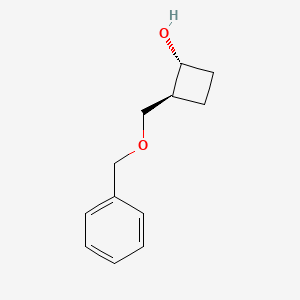
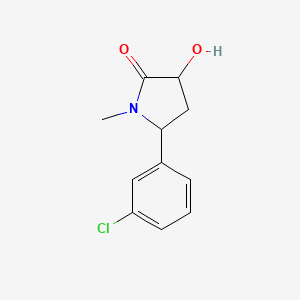
![3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14882532.png)
![3-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14882533.png)
![6-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14882535.png)
![[3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14882544.png)
![(3E)-3-{1-[(2-hydroxy-5-methylphenyl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14882549.png)


![7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882574.png)

